4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide
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Overview
Description
4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours, resulting in the formation of the desired hydrazone compound .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: Contains a nitro group, which can enhance its biological activity.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Contains a methoxy group, which can influence its chemical reactivity and biological properties.
Uniqueness
4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(18)8-4-10/h1-8,18H,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUPYSKZKAHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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